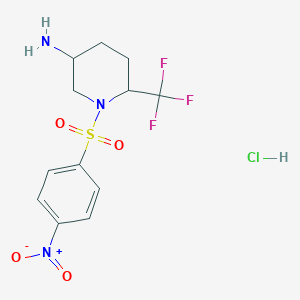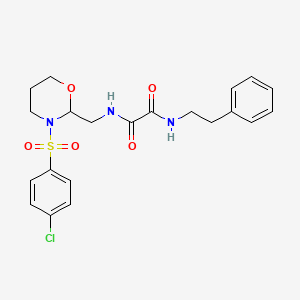
N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a sulfonyl group attached to a 4-chlorophenyl group, an oxazinan ring, and a phenethyl group attached to an oxalamide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the sulfonyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like the sulfonyl group could impact the compound’s solubility in different solvents .Scientific Research Applications
Antiviral Activity
The compound has been investigated for its antiviral properties. In a study by Chen et al., they synthesized derivatives of this compound and found that compounds 7b and 7i exhibited certain anti-tobacco mosaic virus (TMV) activity . This suggests potential applications in plant protection and viral disease management.
Medicinal Chemistry
Sulfonamide derivatives, including this compound, have been associated with a wide range of biological activities . While the specific medicinal applications of this compound remain to be fully explored, its structural features make it an interesting candidate for further investigation. Researchers could explore its potential as an antimicrobial agent, antifungal drug, or even an anticonvulsant.
Agricultural Applications
Sulfonamide derivatives have been studied for their herbicidal properties in agriculture . Although direct evidence for this specific compound is limited, its structural similarity to other bioactive molecules suggests that it might have potential as a herbicide or pesticide. Further research could validate its efficacy in crop protection.
Drug Development
Given the presence of the 1,3,4-thiadiazole moiety, which has displayed various bioactivities, this compound could be a starting point for drug development . Researchers might explore its interactions with specific cellular targets, conduct structure-activity relationship studies, and optimize its pharmacological properties.
Computational Chemistry
In silico studies could predict the compound’s binding affinity to relevant protein targets. Molecular docking simulations and quantum mechanical calculations could provide insights into its potential mechanisms of action .
Material Science
Considering its unique structure, this compound might find applications in material science. Researchers could explore its use as a building block for designing novel materials, such as polymers or supramolecular assemblies.
Chen, Z., Xu, W., Liu, K., Yang, S., Fan, H., Bhadury, P. S., Huang, D.-Y., & Zhang, Y. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. DOI: 10.3390/molecules15129046 Abstract from: Synthesis, In Silico and In Vitro … - MDPI. Molecules, 26(16), 5107. Link
Mechanism of Action
Target of Action
Similar compounds with asulfonyl group have been reported to inhibit dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and repair.
Biochemical Pathways
The compound likely affects the tetrahydrofolate synthesis pathway by inhibiting the DHFR enzyme . This could lead to a decrease in the production of tetrahydrofolate, a co-factor required for the synthesis of purines and pyrimidines, which are the building blocks of DNA. Therefore, the inhibition of this pathway could potentially lead to a decrease in DNA synthesis and repair.
Pharmacokinetics
Similar compounds have been reported to be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . These properties could potentially impact the bioavailability of the compound, influencing its effectiveness.
properties
IUPAC Name |
N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O5S/c22-17-7-9-18(10-8-17)31(28,29)25-13-4-14-30-19(25)15-24-21(27)20(26)23-12-11-16-5-2-1-3-6-16/h1-3,5-10,19H,4,11-15H2,(H,23,26)(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPAYYJYPKNEDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

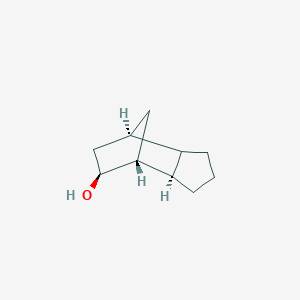
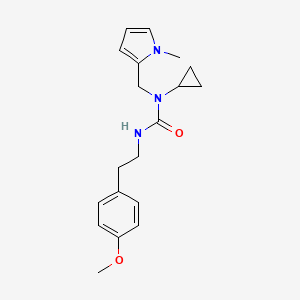

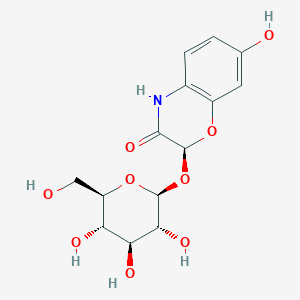

![7-Fluoro-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2356671.png)
![[1-(2-Ethoxyethyl)benzimidazol-2-yl]methanol](/img/structure/B2356673.png)
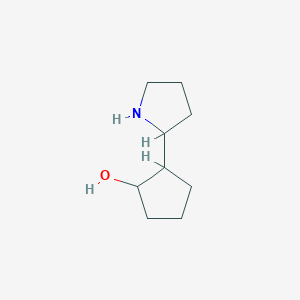
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2356678.png)
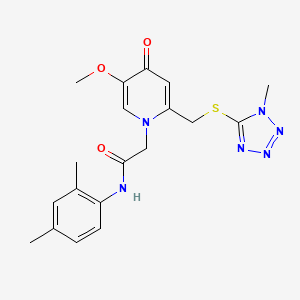
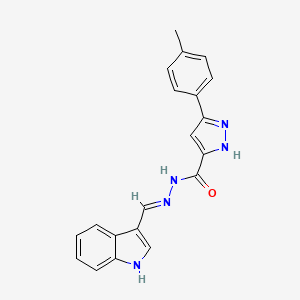
![5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2356683.png)

